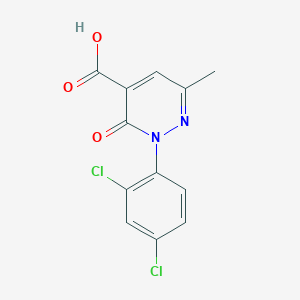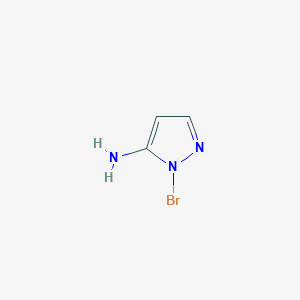
2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮是一种合成的有机化合物,属于嘧啶酮类。该化合物以环戊基硫基和萘-1-基甲基基团连接到嘧啶酮核心为特征。
准备方法
合成路线和反应条件
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
嘧啶酮核的形成: 嘧啶酮核可以通过在酸性或碱性条件下适当的醛和胺的缩合来合成。
环戊基硫基的引入: 环戊基硫基可以通过使用环戊基硫醇和合适的离去基团的亲核取代反应引入。
萘-1-基甲基基团的连接: 萘-1-基甲基基团可以通过使用萘-1-基甲基卤化物和合适的碱的烷基化反应连接。
工业生产方法
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮的工业生产可能涉及对上述合成路线的优化,以实现更高的产率和纯度。这可能包括使用先进的催化剂、受控的反应环境和纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化形成亚砜或砜。
还原: 使用锂铝氢化物等还原剂的还原反应可以将该化合物转化为相应的醇或胺。
取代: 亲核取代反应可以用其他亲核试剂(如卤化物或胺)取代环戊基硫基。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 锂铝氢化物、硼氢化钠和其他还原剂在无水条件下。
取代: 卤化物、胺和其他亲核试剂在合适碱或催化剂的存在下。
形成的主要产物
氧化: 亚砜、砜和其他氧化衍生物。
还原: 醇、胺和其他还原衍生物。
取代: 用取代基取代环戊基硫基的化合物。
科学研究应用
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮已被探索用于各种科学研究应用,包括:
化学: 作为合成更复杂的有机分子的构建块,以及作为有机合成的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医药: 研究其潜在的治疗应用,包括作为药物开发的先导化合物。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机制
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过以下方式发挥作用:
与酶结合: 抑制或激活参与生物过程的特定酶。
与受体相互作用: 调节受体活性以影响细胞信号通路。
改变基因表达: 影响参与各种生理和病理过程的基因表达。
相似化合物的比较
类似化合物
2-(环戊基硫)-6-(苯甲基)嘧啶-4(1H)-酮: 类似结构,但具有苯甲基基团而不是萘-1-基甲基基团。
2-(环戊基硫)-6-(苄基)嘧啶-4(1H)-酮: 类似结构,但具有苄基基团而不是萘-1-基甲基基团。
独特性
2-(环戊基硫)-6-(萘-1-基甲基)嘧啶-4(1H)-酮的独特之处在于萘-1-基甲基基团的存在,它赋予了独特的化学和生物学特性。这种结构特征可以增强其与特定分子靶标的结合亲和力,并提高其在各种应用中的整体功效。
属性
CAS 编号 |
189057-53-2 |
|---|---|
分子式 |
C20H20N2OS |
分子量 |
336.5 g/mol |
IUPAC 名称 |
2-cyclopentylsulfanyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H20N2OS/c23-19-13-16(21-20(22-19)24-17-9-2-3-10-17)12-15-8-5-7-14-6-1-4-11-18(14)15/h1,4-8,11,13,17H,2-3,9-10,12H2,(H,21,22,23) |
InChI 键 |
AOWDXFDHIHDNHD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)SC2=NC(=CC(=O)N2)CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
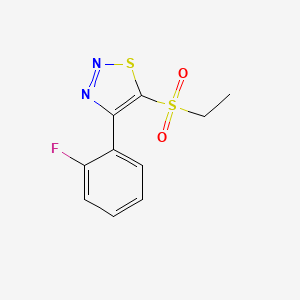
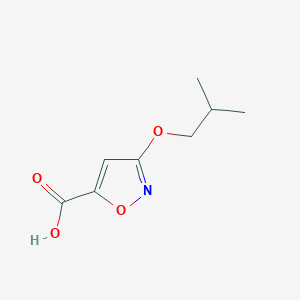

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)

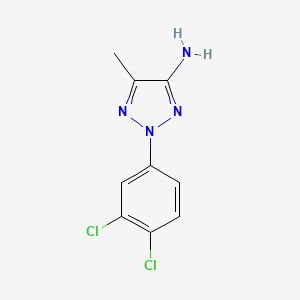


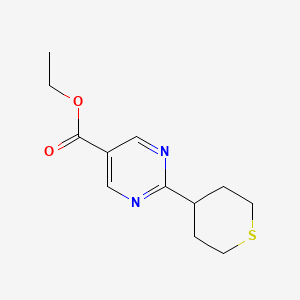
![(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11786716.png)
